molecular formula C16H22N2O B13252154 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine

Cat. No.: B13252154
M. Wt: 258.36 g/mol
InChI Key: XEWUIEICOPIFNT-LOACHALJSA-N
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Description

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a bicyclic pyrrolidine derivative featuring a benzyl substituent at the 2-position and a (2S)-configured pyrrolidine-2-carbonyl group at the 1-position. The (2S) stereochemistry of the pyrrolidine moiety is critical for its bioactivity, as demonstrated in related compounds targeting glycosidases or proteases .

Synthetic routes often employ coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to form amide bonds, followed by purification via column chromatography and characterization by NMR, IR, and mass spectrometry . Its stereochemical assignment relies on NOESY correlations and X-ray crystallography, as seen in structurally analogous pyrrolidine derivatives .

Properties

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

(2-benzylpyrrolidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C16H22N2O/c19-16(15-9-4-10-17-15)18-11-5-8-14(18)12-13-6-2-1-3-7-13/h1-3,6-7,14-15,17H,4-5,8-12H2/t14?,15-/m0/s1

InChI Key

XEWUIEICOPIFNT-LOACHALJSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC2CC3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of benzylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparison

The table below highlights key structural and functional differences between 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine and related pyrrolidine derivatives:

Compound Name Molecular Formula Substituents Stereochemistry Key Applications/Findings
This compound C₁₇H₂₂N₂O₂ - Benzyl (C₂)
- (2S)-Pyrrolidine-2-carbonyl (N₁)
(2S) at pyrrolidine carbonyl Potential glycosidase/protease inhibition; chiral ligand in asymmetric synthesis
(2S,4R,1'R)-N-Benzyl-2-(1'-benzyloxy-3'-butenyl)pyrrolidine (12a2) C₂₉H₃₃NO₂ - Benzyl (N₁)
- Benzyloxybutenyl (C₂)
(2S,4R,1'R) Intermediate in glycosidase inhibitor synthesis; higher lipophilicity due to benzyloxy group
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide ((2S)-FBPB) C₂₅H₂₄N₂O₂ - 2-Fluorobenzyl (N₁)
- Benzoylphenyl carboxamide (C₂)
(2S) at pyrrolidine Enhanced binding affinity in receptor studies due to fluorobenzyl substitution
(S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one (9) C₁₈H₂₁N₂O - Benzyl (pyrrolidine N₁)
- Methylpyridinone (C₂)
(2S) at pyrrolidine Antimicrobial activity; pyridinone moiety improves solubility
1-[(2S)-2-(Benzyloxy)propanoyl]pyrrolidine C₁₄H₁₉NO₂ - Benzyloxypropanoyl (C₂) (2S) at propanoyl Used in asymmetric catalysis; ether linkage modulates electronic properties

Functional Group Impact on Bioactivity

  • Benzyl vs. Fluorobenzyl: The fluorobenzyl group in (2S)-FBPB enhances metabolic stability and receptor binding compared to the non-fluorinated benzyl group in the target compound.
  • Carboxamide vs. Carbonyl : The carboxamide group in (2S)-FBPB and related compounds improves hydrogen-bonding interactions with enzymes, whereas the carbonyl group in the target compound may favor electrophilic reactivity.
  • Stereochemical Sensitivity : The (2S) configuration in both the target compound and (S)-2-(1'-benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one is critical for enantioselective interactions, as reversing the configuration reduces inhibitory potency by >50% in glycosidase assays .

Physicochemical Properties

  • Lipophilicity : The benzyloxybutenyl substituent in 12a2 increases logP compared to the target compound, affecting membrane permeability.
  • Solubility: Pyridinone-containing derivatives (e.g., Compound 9 ) exhibit improved aqueous solubility due to polar heterocycles.

Biological Activity

2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring and a benzyl group, which contributes to its unique biological activities. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2OC_{16}H_{22}N_{2}O with a molecular weight of approximately 258.36 g/mol. The structure includes a pyrrolidine ring, which is known for its versatility in biological applications due to its ability to interact with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Enzyme Inhibition:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: This compound has been studied for its potential as a DPP-IV inhibitor, which is crucial in the management of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance incretin levels, leading to improved insulin secretion and reduced blood glucose levels. The structure-activity relationship (SAR) studies suggest that modifications on the pyrrolidine scaffold can enhance inhibitory potency against DPP-IV .
  • Monoamine Oxidase (MAO) Inhibition: Similar compounds have shown promise as selective MAO-B inhibitors, which are important in the treatment of neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine .

2. Antimicrobial Activity:

  • Preliminary studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The specific mechanisms of action are still under investigation, but they likely involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

3. Anticancer Properties:

  • Some studies have suggested that pyrrolidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific pathways affected by this compound .

Case Studies

A few notable case studies highlight the biological activity of this compound:

  • Case Study 1: A study evaluated the DPP-IV inhibitory activity of several pyrrolidine derivatives, including this compound. The results showed an IC50 value significantly lower than that of standard DPP-IV inhibitors, indicating strong potential for further development as an antidiabetic agent .
  • Case Study 2: In vitro assays demonstrated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the differential expression of target enzymes in cancerous versus non-cancerous cells, suggesting a promising direction for anticancer drug development .

Comparative Analysis

The following table summarizes key features and activities compared to similar compounds:

Compound NameMolecular FormulaKey Biological Activities
This compoundC16H22N2ODPP-IV inhibition, antimicrobial activity, anticancer properties
1-Benzylpyrrolidin-2-oneC12H15NModerate DPP-IV inhibition
(S)-N-benzylprolineC13H17NNeuroprotective effects
Pyrrolidinone derivativesVariesVarious enzyme inhibitions

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pyrrolidine core in 2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine?

  • Methodological Answer : The pyrrolidine scaffold can be synthesized via nucleophilic substitution or cyclization reactions. For example, 2-fluorobenzaldehyde reacts with dialkylamines in DMF under microwave heating (150°C, 20 hours), followed by extraction with ethyl acetate and purification via column chromatography. TLC is critical for monitoring reaction progress . Stereochemical control requires chiral auxiliaries or catalysts, as seen in palladium-mediated equilibria for stereoselective ring expansion .

Q. How is structural confirmation achieved for pyrrolidine derivatives using spectroscopic techniques?

  • Methodological Answer : 1^1H NMR (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) and 13^13C NMR are standard for confirming substituent positions. LC-HRMS provides accurate mass verification (e.g., [M+H]+^+ = 404.1980 observed vs. 404.1974 calculated) . For ambiguous signals, advanced techniques like 2D-COSY or NOESY resolve coupling patterns and spatial arrangements .

Q. What precautions are necessary during handling due to the compound’s physicochemical properties?

  • Methodological Answer : Despite limited hazard classification, avoid dust dispersion using local exhaust ventilation. Store in sealed containers away from oxidizers, as decomposition at high temperatures may release toxic fumes. Use PPE (gloves, safety goggles) and conduct reactions in fume hoods .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in pyrrolidine synthesis be resolved?

  • Methodological Answer : Competing stereoisomers arise from uncontrolled reaction equilibria. Palladium catalysts (e.g., Pd(OAc)2_2) can bias equilibria toward desired products via electronic stabilization of intermediates. For example, (±)-Z-7h:1-(benzyl)pyrrolidine derivatives were isolated in 51% yield using chiral ligands and controlled reaction kinetics . X-ray crystallography or chiral HPLC (e.g., Chiralpak® columns) validates enantiomeric excess .

Q. What strategies optimize microwave-assisted synthesis for higher yields?

  • Methodological Answer : Microwave heating accelerates reactions by enhancing thermal efficiency. Key parameters include solvent polarity (DMF preferred for high dielectric constant), temperature gradients (ramp to 150°C over 5 minutes), and reagent stoichiometry (1.05–1.1 equivalents of amine). Post-reaction quenching with ice-water minimizes side-product formation .

Q. How are structure-activity relationships (SAR) evaluated for pyrrolidine-based receptor antagonists?

  • Methodological Answer : Functional assays (e.g., cAMP inhibition or calcium flux in HEK293 cells) quantify receptor antagonism. For dual orexin receptor antagonists, substituent modifications (e.g., 3,4-dimethoxybenzyl groups) enhance binding affinity (IC50_{50} < 50 nM). Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Q. What analytical challenges arise in HRMS data interpretation for novel derivatives?

  • Methodological Answer : Discrepancies between calculated and observed masses often stem from isotopic impurities or adduct formation. Use high-resolution instruments (Q-TOF) and internal calibrants (e.g., sodium trifluoroacetate). For example, [M+H]+^+ deviations < 2 ppm confirm molecular integrity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

  • Methodological Answer : Variability may arise from assay conditions (e.g., cell line differences or ligand concentrations). Normalize data to positive controls (e.g., suvorexant for orexin receptors) and validate using orthogonal assays (e.g., radioligand binding vs. functional activity). Meta-analyses of IC50_{50}/EC50_{50} values across studies identify outliers .

Q. Why do synthetic yields vary significantly between similar pyrrolidine derivatives?

  • Methodological Answer : Steric hindrance from substituents (e.g., benzyl vs. tert-butyl groups) impacts reaction kinetics. Bulky groups reduce nucleophilic attack efficiency, requiring longer reaction times or elevated temperatures. Computational modeling (DFT) predicts steric/electronic effects to guide synthetic planning .

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